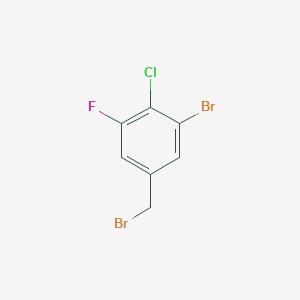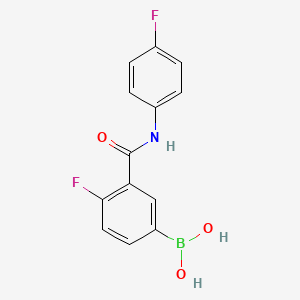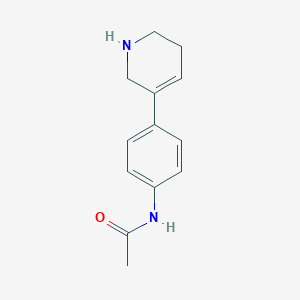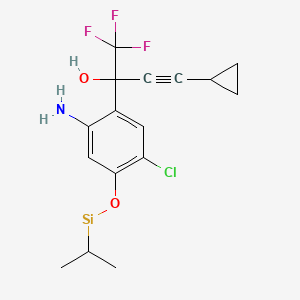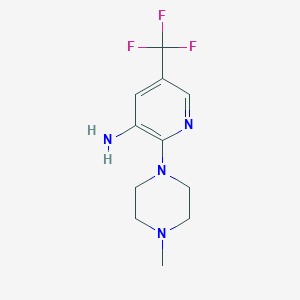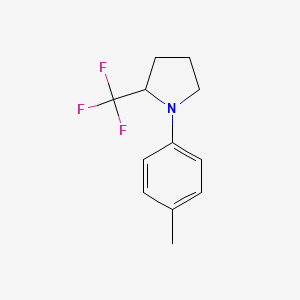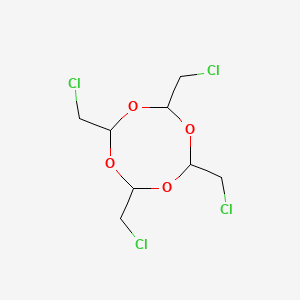
2,3-Bis(trifluoromethylsulfonyloxy)naphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Naphthalene-2,3-diyl bis(trifluoromethanesulfonate) is a chemical compound with the molecular formula C12H6F6O6S2. It is known for its unique chemical properties and is used in various scientific research applications. The compound is characterized by its white to light yellow crystalline appearance and is soluble in toluene .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Naphthalene-2,3-diyl bis(trifluoromethanesulfonate) can be synthesized through a series of chemical reactions. One common method involves the reaction of naphthalene derivatives with trifluoromethanesulfonic anhydride (Tf2O) under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a base like pyridine to facilitate the process .
Industrial Production Methods
Industrial production of naphthalene-2,3-diyl bis(trifluoromethanesulfonate) follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Naphthalene-2,3-diyl bis(trifluoromethanesulfonate) undergoes various chemical reactions, including:
Substitution Reactions: The trifluoromethanesulfonate groups can be substituted with other nucleophiles, leading to the formation of new compounds.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, alcohols, and thiols.
Oxidation and Reduction: These reactions may involve oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents used. For example, substitution reactions with amines can yield naphthalene derivatives with amine functional groups .
Applications De Recherche Scientifique
Naphthalene-2,3-diyl bis(trifluoromethanesulfonate) has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism by which naphthalene-2,3-diyl bis(trifluoromethanesulfonate) exerts its effects is primarily through its ability to act as an electrophile in chemical reactions. The trifluoromethanesulfonate groups are highly electron-withdrawing, making the naphthalene ring more susceptible to nucleophilic attack. This property is exploited in various synthetic applications to form new chemical bonds .
Comparaison Avec Des Composés Similaires
Similar Compounds
Naphthalene-2,7-diyl bis(trifluoromethanesulfonate): Similar in structure but differs in the position of the trifluoromethanesulfonate groups.
Naphthalene-1,4-diyl bis(trifluoromethanesulfonate): Another structural isomer with different reactivity and applications.
Uniqueness
Naphthalene-2,3-diyl bis(trifluoromethanesulfonate) is unique due to its specific substitution pattern, which influences its reactivity and the types of reactions it can undergo. This makes it a valuable reagent in organic synthesis and other scientific research applications .
Propriétés
Formule moléculaire |
C12H6F6O6S2 |
|---|---|
Poids moléculaire |
424.3 g/mol |
Nom IUPAC |
[3-(trifluoromethylsulfonyloxy)naphthalen-2-yl] trifluoromethanesulfonate |
InChI |
InChI=1S/C12H6F6O6S2/c13-11(14,15)25(19,20)23-9-5-7-3-1-2-4-8(7)6-10(9)24-26(21,22)12(16,17)18/h1-6H |
Clé InChI |
FXSNAXDYVAKLJQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C=C(C(=CC2=C1)OS(=O)(=O)C(F)(F)F)OS(=O)(=O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


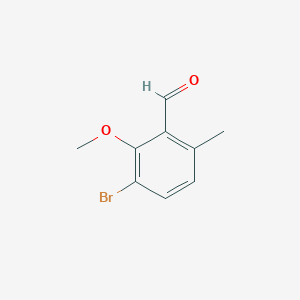
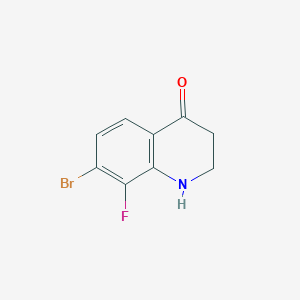
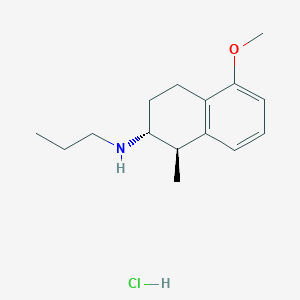
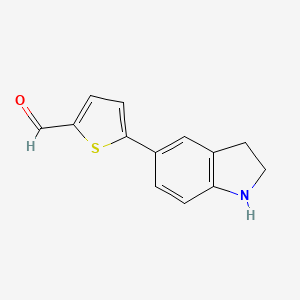

![Sodium [1,1'-biphenyl]-2-sulfinate](/img/structure/B12849719.png)
